Cas no 84822-50-4 (4-ethoxy-2-methylphenol)

4-ethoxy-2-methylphenol 化学的及び物理的性質
名前と識別子
-
- Phenol, 4-ethoxy-2-methyl-
- 4-ethoxy-2-methylphenol
- 4-Ethoxy-2-methyl-phenol
- SCHEMBL3720970
- 2-Methyl-4-ethoxyphenol
- MFCD24715102
- 84822-50-4
- DTXSID50607543
- E92906
- EN300-1865925
-
- MDL: MFCD24715102
- インチ: 1S/C9H12O2/c1-3-11-8-4-5-9(10)7(2)6-8/h4-6,10H,3H2,1-2H3
- InChIKey: OQXIJGPDWSLQPF-UHFFFAOYSA-N
- ほほえんだ: O(CC)C1=CC=C(C(C)=C1)O
計算された属性
- せいみつぶんしりょう: 152.083729621g/mol
- どういたいしつりょう: 152.083729621g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 114
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
4-ethoxy-2-methylphenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR957503-1g |
4-Ethoxy-2-methyl-phenol |
84822-50-4 | 95% | 1g |
£435.00 | 2025-02-20 | |
Enamine | EN300-1865925-0.1g |
4-ethoxy-2-methylphenol |
84822-50-4 | 95% | 0.1g |
$156.0 | 2023-09-18 | |
abcr | AB518222-500mg |
4-Ethoxy-2-methylphenol; . |
84822-50-4 | 500mg |
€415.70 | 2023-09-02 | ||
abcr | AB518222-250mg |
4-Ethoxy-2-methylphenol; . |
84822-50-4 | 250mg |
€303.10 | 2024-07-21 | ||
1PlusChem | 1P004XJX-250mg |
Phenol, 4-ethoxy-2-methyl- |
84822-50-4 | 95% | 250mg |
$322.00 | 2025-02-21 | |
A2B Chem LLC | AC29309-10g |
4-Ethoxy-2-methyl-phenol |
84822-50-4 | 95% | 10g |
$3126.00 | 2024-04-19 | |
Cooke Chemical | LN7105457-1g |
84822-50-4 | 4-Ethoxy-2-methylphenol | 1g |
RMB 1904.00 | 2025-02-20 | ||
abcr | AB518222-500 mg |
4-Ethoxy-2-methylphenol |
84822-50-4 | 500MG |
€390.40 | 2022-08-31 | ||
abcr | AB518222-1g |
4-Ethoxy-2-methylphenol; . |
84822-50-4 | 1g |
€552.90 | 2024-07-21 | ||
Enamine | EN300-1865925-0.5g |
4-ethoxy-2-methylphenol |
84822-50-4 | 95% | 0.5g |
$352.0 | 2023-09-18 |
4-ethoxy-2-methylphenol 関連文献
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
4-ethoxy-2-methylphenolに関する追加情報
Latest Research Insights on 4-Ethoxy-2-methylphenol (CAS: 84822-50-4) in Chemical Biology and Pharmaceutical Applications
4-Ethoxy-2-methylphenol (CAS: 84822-50-4), a phenolic derivative, has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile biological activities and potential therapeutic applications. This compound, characterized by its ethoxy and methyl substituents on the phenol ring, exhibits unique physicochemical properties that make it a promising candidate for drug development and biochemical studies. Recent advancements in synthetic methodologies and analytical techniques have enabled researchers to explore its mechanisms of action and optimize its pharmacological profile.
A 2023 study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of 4-ethoxy-2-methylphenol against multidrug-resistant bacterial strains. The research team employed molecular docking simulations and in vitro assays to demonstrate its inhibitory effects on key bacterial enzymes, particularly those involved in cell wall biosynthesis. The compound showed a minimum inhibitory concentration (MIC) of 8-16 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for novel antibiotic development.
In the field of oncology, recent preclinical studies have explored the anticancer potential of 4-ethoxy-2-methylphenol derivatives. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported that structural modifications at the phenolic hydroxyl group enhanced the compound's selectivity toward cancer cell lines. Specifically, a sulfonamide derivative exhibited potent cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 3.2 μM, while showing minimal effects on normal fibroblast cells. Mechanistic studies revealed induction of apoptosis through the mitochondrial pathway and inhibition of PI3K/AKT signaling.
Pharmacokinetic studies have made significant progress in understanding the metabolic fate of 4-ethoxy-2-methylphenol. A recent ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling study published in Xenobiotica (2024) identified cytochrome P450 2E1 as the primary enzyme responsible for its hepatic metabolism. The research also characterized two major phase II metabolites: a glucuronide conjugate and a sulfate ester, both showing reduced biological activity compared to the parent compound. These findings have important implications for dosage optimization and drug-drug interaction predictions.
Emerging applications in material science have expanded the utility of 4-ethoxy-2-methylphenol beyond pharmaceutical contexts. A 2023 study in ACS Applied Materials & Interfaces demonstrated its effectiveness as a stabilizing agent in polymer nanocomposites. The phenolic structure provided antioxidant properties that significantly improved the thermal stability of polypropylene matrices, with a 40% reduction in oxidative degradation at elevated temperatures. This dual functionality as both a stabilizer and plasticizer opens new avenues for industrial applications.
Despite these promising developments, challenges remain in the clinical translation of 4-ethoxy-2-methylphenol-based therapeutics. Current research efforts are focused on improving its water solubility through prodrug strategies and nanoparticle formulations. A recent patent application (WO2024015321) describes a cyclodextrin inclusion complex that enhances oral bioavailability by 3.5-fold compared to the free compound. These technological advancements, combined with a growing understanding of its structure-activity relationships, position 4-ethoxy-2-methylphenol as a compound of significant interest for future drug discovery programs.
84822-50-4 (4-ethoxy-2-methylphenol) 関連製品
- 41901-72-8(2 5-DIETHOXYTOLUENE 97)
- 6972-63-0(Benzene,1,3-diethoxy-2-methyl-)
- 13678-59-6(2-Methyl-5-(methylthio)furan)
- 1697162-41-6(1-1-(2-cyclopropylethoxy)-2-iodoethyl-3-methylbenzene)
- 23696-28-8(Olaquindox)
- 854697-78-2(1-(OXAN-4-YL)ETHAN-1-AMINE)
- 882357-92-8(2-amino-6,7-dimethyl-4-(3-nitrophenyl)-5-oxo-4H,5H,6H-pyrano3,2-cpyridine-3-carbonitrile)
- 926018-57-7(Haegtftsdvssyle)
- 2138041-99-1(4-fluoro-3-(1H-imidazol-4-yl)-5-methoxyaniline)
- 1807021-26-6(Methyl 3-bromo-2-cyano-5-nitrophenylacetate)
